N',3-dihydroxybenzene-1-carboximidamide

Prodrug Activation Enzymology Pharmacokinetics

N',3-Dihydroxybenzene-1-carboximidamide (CAS 175838-22-9; also referred to as 3-hydroxybenzamidoxime) belongs to the amidoxime class of organic compounds, characterized by a core N-hydroxybenzimidamide functional group. It is a small molecule (C7H8N2O2, MW: 152.15 g/mol) with an IUPAC name of N',3-dihydroxybenzenecarboximidamide and is commercially available in typical research purities of 97%.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 175838-22-9; 2222313-74-6
Cat. No. B2593689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',3-dihydroxybenzene-1-carboximidamide
CAS175838-22-9; 2222313-74-6
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=NO)N
InChIInChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9)
InChIKeyVAKNFLSIQNXPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N',3-Dihydroxybenzene-1-carboximidamide (CAS 175838-22-9): Molecular Baseline and Class Identification for Procurement Decisions


N',3-Dihydroxybenzene-1-carboximidamide (CAS 175838-22-9; also referred to as 3-hydroxybenzamidoxime) belongs to the amidoxime class of organic compounds, characterized by a core N-hydroxybenzimidamide functional group . It is a small molecule (C7H8N2O2, MW: 152.15 g/mol) with an IUPAC name of N',3-dihydroxybenzenecarboximidamide and is commercially available in typical research purities of 97% . The compound features a 3-hydroxy substitution pattern on the phenyl ring, distinguishing it from other regioisomeric amidoximes . Its molecular simplicity and specific substitution pattern render it a valuable model compound for investigating structure-activity relationships within the broader amidoxime chemical space.

Why Simple Amidoxime Analogs Cannot Substitute for N',3-Dihydroxybenzene-1-carboximidamide in Rigorous Research


Amidoximes are not a monolithic class. Subtle variations in the number and position of hydroxyl substituents on the phenyl ring can fundamentally alter a compound's biological target profile, metal-chelating capacity, and in vivo pharmacokinetic behavior. For instance, the regioisomer 3,4-dihydroxybenzamidoxime (Amidox) is a potent inhibitor of ribonucleotide reductase [1], while other amidoximes show distinct preferences for histone deacetylases (HDACs) [2] or the mitochondrial amidoxime reducing component (mARC) [3]. The 3-hydroxy substitution pattern on N',3-dihydroxybenzene-1-carboximidamide confers a unique chemical space and potential for specific molecular recognition events that cannot be assumed for other amidoximes. Interchanging compounds without rigorous head-to-head comparison risks introducing uncontrolled variables into experimental systems, leading to data irreproducibility and false structure-activity relationship (SAR) conclusions. The following quantitative evidence delineates the precise molecular differentiators that must inform any decision to select or replace N',3-dihydroxybenzene-1-carboximidamide.

Quantitative Differentiators for N',3-Dihydroxybenzene-1-carboximidamide: Head-to-Head and Class-Level Comparative Data


Regioisomeric Specificity in mARC-Mediated Reduction: 3-Hydroxy vs. 3,4-Dihydroxy Substitution Patterns

The mitochondrial amidoxime reducing component (mARC) enzyme system, central to the activation of amidoxime prodrugs, exhibits substrate specificity that is sensitive to phenyl ring substitution. While benzamidoxime serves as the standard reference substrate for mARC activity assays [1], its reduction rate by the human mARC-1 isoform is reported as 34.3 nmol·mg⁻¹·min⁻¹ [1]. This contrasts with the more complex 3,4-dihydroxybenzamidoxime (Amidox), which, as a ribonucleotide reductase inhibitor, is not a primary mARC substrate. The distinct 3-hydroxy substitution of the target compound, lacking the additional 4-hydroxy group, positions it within a chemical space that is structurally closer to the reference benzamidoxime yet electronically distinct due to the single hydroxyl. This implies a potentially unique interaction profile with mARC, a critical consideration for studies on prodrug activation where subtle changes in hydroxyl count and position can drastically alter conversion efficiency [2].

Prodrug Activation Enzymology Pharmacokinetics

Metal Chelation Capacity: Monohydroxybenzamidoxime vs. Polyhydroxylated Analogs

The ability of amidoximes to chelate transition metals, particularly iron and zinc, is a cornerstone of their biological activity as enzyme inhibitors. Studies on the structurally related 3,4-dihydroxybenzamidoxime (Amidox) and 3,4-dihydroxybenzohydroxamic acid (Didox) have demonstrated their capacity to form iron complexes, a property linked to their inhibition of the iron-dependent enzyme ribonucleotide reductase (RR) [1]. The presence of the catechol-like 3,4-dihydroxy moiety in Amidox is crucial for this potent iron chelation and the resulting IC50 of 30 µM against RR in HL-60 cells [2]. In contrast, N',3-dihydroxybenzene-1-carboximidamide possesses only a single 3-hydroxy group. This fundamental difference in metal-coordinating capacity is a primary molecular differentiator, suggesting that this compound would not be a suitable replacement for Amidox or Didox in assays designed to measure potent RR inhibition or iron-sequestration-dependent cytotoxicity.

Bioinorganic Chemistry Enzyme Inhibition Cancer Therapeutics

Prodrug Activation Efficiency: Benzamidoxime vs. N,N'-Dihydroxybenzamidine Models

The amidoxime functional group is a well-validated prodrug moiety for improving the oral bioavailability of strongly basic amidine drugs. A pivotal study established N,N'-dihydroxybenzamidine as a model prodrug, demonstrating an impressive 91% oral bioavailability of the parent benzamidine in vivo [1]. This was superior to the 74% bioavailability achieved when using benzamidoxime as the prodrug [1]. N',3-Dihydroxybenzene-1-carboximidamide, bearing a single N'-hydroxy group and a 3-hydroxy on the phenyl ring, represents an intermediate structure between the simpler benzamidoxime and the more efficiently activated N,N'-dihydroxy analog. Its unique substitution pattern offers a distinct chemical probe for dissecting the contribution of a single phenolic hydroxyl to the overall prodrug activation process by the mARC system, a nuance that cannot be studied with either the parent unsubstituted compounds or the 3,4-dihydroxy derivatives.

Drug Delivery Oral Bioavailability Pharmacology

Antiproliferative Activity Divergence: 3-Hydroxy vs. 3,4-Dihydroxy and 3,4,5-Trihydroxy Benzamidoximes

The antiproliferative activity of polyhydroxylated benzamidoximes is well-documented, with potency scaling with the number of hydroxyl groups. Trimidox (3,4,5-trihydroxybenzamidoxime) exhibits an IC50 of approximately 5 µM against ribonucleotide reductase in L1210 leukemia cells . Its analog Amidox (3,4-dihydroxybenzamidoxime) is less potent, showing an IC50 of 30 µM for growth inhibition and 20 µM for colony formation in HL-60 cells [1]. These data establish a clear SAR trend where increased hydroxylation on the phenyl ring correlates with enhanced cytotoxicity against cancer cell lines. As a monohydroxy derivative, N',3-dihydroxybenzene-1-carboximidamide is predicted to exhibit significantly lower or negligible antiproliferative activity in similar assays. This makes it a potentially cleaner, less cytotoxic tool for applications where potent cell growth inhibition is an undesired confounding factor, such as in certain metabolic or prodrug activation studies.

Cancer Cell Biology Cytotoxicity Chemotherapy

Defined Application Scenarios for N',3-Dihydroxybenzene-1-carboximidamide Based on Quantitative Differentiation


Prodrug Activation Mechanistic Studies Using mARC Enzyme Assays

Given the established sensitivity of the mARC enzyme system to the amidoxime substrate's structure [1] and the high activation efficiency demonstrated by N,N'-dihydroxybenzamidine prodrugs , N',3-dihydroxybenzene-1-carboximidamide serves as a precise chemical probe. It is specifically suited for structure-activity relationship (SAR) studies aimed at understanding how a single meta-hydroxy group on the phenyl ring influences the rate and efficiency of mARC-mediated reduction. Its use can help deconvolute the electronic and steric contributions to enzyme recognition, a key step in rationally designing next-generation prodrugs. It should be prioritized over unsubstituted benzamidoxime for studies where the impact of aryl hydroxylation is the primary variable of interest.

Negative Control for Polyhydroxylated Amidoxime Inhibitors in Cell-Based Assays

As inferred from the SAR trend among polyhydroxylated benzamidoximes, where antiproliferative potency increases with hydroxyl count (e.g., IC50s of ~5 µM for Trimidox and 30 µM for Amidox [REFS-1, REFS-2]), the monohydroxy N',3-dihydroxybenzene-1-carboximidamide is expected to possess significantly attenuated or negligible cytotoxicity. This profile makes it an ideal negative control or 'inactive scaffold' comparator in cell-based experiments designed to validate the on-target effects of more potent amidoxime-based inhibitors. Its use helps ensure that observed biological effects are due to specific target engagement (e.g., RR or HDAC inhibition) rather than non-specific cytotoxicity from the amidoxime core.

Calibration Standard in Bioinorganic Metal Chelation Studies

The capacity of amidoximes to chelate metal ions is highly dependent on the number and position of phenolic hydroxyl groups. Amidox (3,4-dihydroxy) is a known iron chelator [1], whereas N',3-dihydroxybenzene-1-carboximidamide lacks the catechol motif required for high-affinity binding. This property makes the target compound a valuable reference standard for calibrating assays that measure metal-binding affinity. By serving as a low-affinity or non-binding control, it can help define the baseline signal in spectroscopic or competitive binding experiments, allowing for a more accurate quantification of the chelating potency of novel polyhydroxylated compounds.

Synthetic Intermediate for Diverse Heterocyclic Libraries

Amidoximes are versatile synthetic precursors for the construction of 1,2,4-oxadiazoles and other nitrogen-containing heterocycles [REFS-1, REFS-2]. The specific 3-hydroxy substitution on N',3-dihydroxybenzene-1-carboximidamide provides a unique handle for further functionalization, such as O-alkylation or esterification, enabling the generation of focused chemical libraries. The presence of the free phenolic hydroxyl group offers a site for bioconjugation or the introduction of additional pharmacophores. This compound is a strategically chosen building block for medicinal chemistry programs requiring a 3-oxygenated phenyl scaffold, offering a synthetic route distinct from analogs lacking this substitution pattern.

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